molecular formula C9H18N2 B1660205 1-(Pyrrolidin-1-ylmethyl)pyrrolidine CAS No. 7309-47-9

1-(Pyrrolidin-1-ylmethyl)pyrrolidine

Cat. No.: B1660205
CAS No.: 7309-47-9
M. Wt: 154.25 g/mol
InChI Key: KQISQNCCCASSDX-UHFFFAOYSA-N
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Description

1-(Pyrrolidin-1-ylmethyl)pyrrolidine is an organic compound characterized by the presence of two pyrrolidine rings connected via a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Pyrrolidin-1-ylmethyl)pyrrolidine can be synthesized through several methods. One common approach involves the reaction of pyrrolidine with formaldehyde under acidic conditions to form the methylene bridge . Another method includes the use of N-heterocyclization of primary amines with diols catalyzed by a Cp*Ir complex . These reactions typically require controlled temperatures and specific catalysts to ensure high yields and purity.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and advanced catalytic systems are common in industrial settings to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions: 1-(Pyrrolidin-1-ylmethyl)pyrrolidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrolidone derivatives, while substitution reactions can introduce various functional groups onto the pyrrolidine rings .

Scientific Research Applications

1-(Pyrrolidin-1-ylmethyl)pyrrolidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural properties.

    Industry: Utilized in the production of pharmaceuticals and other fine chemicals

Mechanism of Action

The mechanism of action of 1-(Pyrrolidin-1-ylmethyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various enzymes and receptors, potentially inhibiting or activating their functions. This interaction can lead to a range of biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

    Pyrrolidine: A simpler analog with a single pyrrolidine ring.

    N-Methylpyrrolidine: Contains a methyl group attached to the nitrogen atom of the pyrrolidine ring.

    Pyrrolidinone: A lactam derivative of pyrrolidine.

Uniqueness: 1-(Pyrrolidin-1-ylmethyl)pyrrolidine is unique due to the presence of two pyrrolidine rings connected by a methylene bridge. This structure provides increased three-dimensional coverage and potential for diverse biological activities compared to simpler analogs .

Properties

IUPAC Name

1-(pyrrolidin-1-ylmethyl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2/c1-2-6-10(5-1)9-11-7-3-4-8-11/h1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQISQNCCCASSDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CN2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70304688
Record name 1-(pyrrolidin-1-ylmethyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70304688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7309-47-9
Record name Dipyrrolidinomethane
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166796
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(pyrrolidin-1-ylmethyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70304688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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